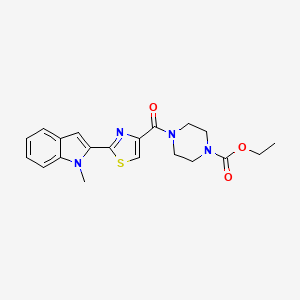
ethyl 4-(2-(1-methyl-1H-indol-2-yl)thiazole-4-carbonyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl 4-(2-(1-methyl-1H-indol-2-yl)thiazole-4-carbonyl)piperazine-1-carboxylate” is a complex organic compound. It contains an indole ring, which is a significant heterocyclic system in natural products and drugs . Indole derivatives play a main role in cell biology and have attracted increasing attention in recent years for the treatment of various disorders .
Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties starting from ethyl piperazine-1-carboxylate. These compounds were evaluated for antimicrobial, antilipase, and antiurease activities, showing promising results in antimicrobial activity against test microorganisms, with some compounds exhibiting antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Benzofuran and Benzo[d]isothiazole Derivatives for Mycobacterium Tuberculosis Inhibition
Reddy et al. (2014) synthesized benzofuran and benzo[d]isothiazole derivatives targeting Mycobacterium tuberculosis DNA GyrB inhibition. These compounds, designed by molecular hybridization, showed significant inhibition of Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, with notable antitubercular activity and minimal cytotoxicity in eukaryotic cells (Reddy, Srihari, Renuka, Shruthi Sree, Chuppala, Jeankumar, Sridevi, Babu, Yogeeswari, & Sriram, 2014).
Crystal Structure Analysis
Faizi, Ahmad, and Golenya (2016) detailed the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a reaction product of ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid, providing insights into the conformation and dihedral angles of the molecules, which is crucial for understanding the structural basis of their biological activity (Faizi, Ahmad, & Golenya, 2016).
Carbazole Derivatives for Anticancer Activity
Sharma, Kumar, and Pathak (2014) synthesized novel carbazole derivatives evaluated for antibacterial, antifungal, and anticancer activities. Several compounds showed significant antibacterial and antifungal activity, with notable activity against the Human Breast Cancer Cell Line MCF7, highlighting the potential of these derivatives in cancer therapy (Sharma, Kumar, & Pathak, 2014).
Hypoglycemic Agents Activating GK and PPARγ
Song et al. (2011) developed novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives as dual-acting hypoglycemic agents activating glucokinase (GK) and PPARγ. Their study found a compound that effectively reduced glucose levels in mice after oral glucose loading, showcasing a new avenue for diabetes treatment (Song, Tian, Lei, Shen, Liu, Zhang, Song, Jin, & Feng, 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
The compound ethyl 4-(2-(1-methyl-1H-indol-2-yl)thiazole-4-carbonyl)piperazine-1-carboxylate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to interact with various biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known for their diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
Eigenschaften
IUPAC Name |
ethyl 4-[2-(1-methylindol-2-yl)-1,3-thiazole-4-carbonyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-3-27-20(26)24-10-8-23(9-11-24)19(25)15-13-28-18(21-15)17-12-14-6-4-5-7-16(14)22(17)2/h4-7,12-13H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWHLLYLNUWLTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
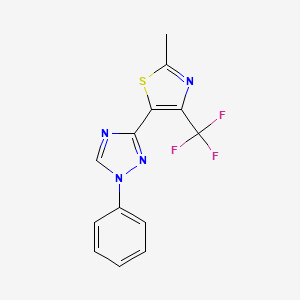


![[4-(Trifluoromethyl)-1-bicyclo[2.2.1]heptanyl]methanamine;hydrochloride](/img/structure/B2921691.png)
![N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2921694.png)
![(Z)-2-Cyano-N-[4-(diethylamino)-3-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-phenylprop-2-enamide](/img/structure/B2921695.png)
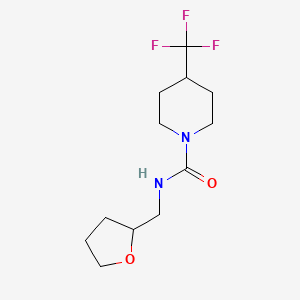
![N-(2-Methoxy-phenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-pyrazolo[3,4-d]pyrimidin-5-yl)-acetamide](/img/structure/B2921698.png)
![2,2-Diethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2921699.png)
![6-(2-Ethenylsulfonylethyl)-2,3,4,5a,7,8,9,9a-octahydropyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B2921700.png)
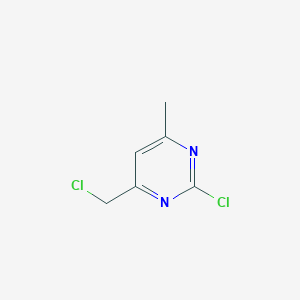
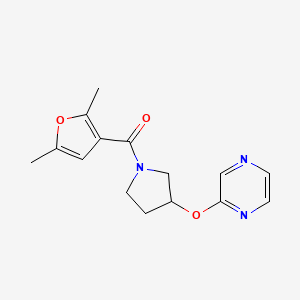
![3,4,5-trimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2921704.png)
![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butyramide](/img/structure/B2921705.png)
